Compound Description: N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloro-N-(4-methoxybenzyl)acetamide forms chains of edge-fused centrosymmetric rings in its crystal structure due to hydrogen bonding interactions. These interactions involve a C-H...O hydrogen bond and a C-H...π(arene) hydrogen bond. []
Relevance: This compound shares the core 1-phenyl-1H-pyrazol structure with N-benzyl-N-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}acetamide. Both compounds also feature an acetamide group linked to the pyrazole core through a methylene linker. Variations occur in the substituents at the 3-position of the pyrazole ring (tert-butyl vs. 4-methylphenyl) and on the benzyl group (4-methoxybenzyl vs. unsubstituted benzyl). []
Compound Description: N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloro-N-(4-chlorobenzyl)acetamide forms sheets in its crystal structure through a network of hydrogen bonds. One C-H...O hydrogen bond and two C-H...π(arene) hydrogen bonds, utilizing different aryl rings as acceptors, contribute to this sheet formation. []
Relevance: Similar to N-benzyl-N-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}acetamide, this compound features a 1-phenyl-1H-pyrazol core, an acetamide group, and a methylene linker connecting them. The variations lie in the substituents at the 3-position of the pyrazole ring (tert-butyl vs. 4-methylphenyl) and on the benzyl group (4-chlorobenzyl vs. unsubstituted benzyl). []
Compound Description: S-[N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-N-(4-methylbenzyl)carbamoyl]methyl O-ethyl carbonodithioate forms sheets in its crystal structure through hydrogen bonding, involving two C-H...O hydrogen bonds (both utilizing the amide O atom) and two C-H...π(arene) hydrogen bonds (utilizing different aryl groups). []
Relevance: This compound shares the 1-phenyl-1H-pyrazol core and methylene-linked acetamide structure with N-benzyl-N-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}acetamide. The variations include the substituent at the 3-position of the pyrazole ring (tert-butyl vs. 4-methylphenyl), the benzyl group (4-methylbenzyl vs. unsubstituted benzyl), and the presence of the O-ethyl carbonodithioate moiety. []
8-(1H-pyrazol-4-yl)-1,3-dipropyl xanthine
Compound Description: 8-(1H-pyrazol-4-yl)-1,3-dipropyl xanthine exhibits favorable binding affinity (Ki = 9 nM) for the A2B adenosine receptor (AdoR) but only shows 2-fold selectivity versus the A1 AdoR. []
Relevance: While this compound lacks the acetamide and benzyl moieties present in N-benzyl-N-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}acetamide, it shares the core pyrazole structure and features a substitution at the 4-position of the pyrazole ring, albeit with a xanthine group instead of the arylmethyl group in N-benzyl-N-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}acetamide. []
Compound Description: Introducing a benzyl group at the N-1-pyrazole position of 8-(1H-pyrazol-4-yl)-1,3-dipropyl xanthine results in 8-(1-(benzyl)-1H-pyrazol-4-yl)-1,3-dipropyl xanthine (Compound 19). This modification leads to moderate selectivity for the A2B AdoR. []
Compound Description: 8-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-yl)-1,3-dipropyl xanthine (Compound 33) shows enhanced selectivity for the A2B AdoR while maintaining good binding affinity. []
Relevance: This compound is related to N-benzyl-N-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}acetamide through the 1-benzyl-1H-pyrazol-4-yl core. The differences include a trifluoromethyl substituent on the benzyl group and a 1,3-dipropyl xanthine group at the 4-position of the pyrazole instead of the arylmethyl and acetamide moieties. []
Compound Description: 8-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-yl)-1,3-dimethyl xanthine (Compound 60) exhibits high affinity (Ki = 1 nM) for the A2B AdoR with high selectivity (990-, 690-, and 1000-fold) for the human A1, A2A, and A3 AdoRs. []
Relevance: This compound is closely related to N-benzyl-N-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}acetamide, featuring a 1-benzyl-1H-pyrazol-4-yl core and a trifluoromethyl substituent on the benzyl group. The key difference lies in the substitution at the 4-position of the pyrazole ring, with a 1,3-dimethyl xanthine group present instead of the arylmethyl and acetamide moieties in N-benzyl-N-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}acetamide. []
Compound Description: 4-(3-Methylphenyl)-3-[(3-methyl-5-phenyl-1H-pyrazol-1-yl)methyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione adopts a "contorted" conformation with an 86.54° dihedral angle between the heterocyclic rings. [] Its crystal structure reveals centrosymmetric dimer formation through complementary N—H⋯N hydrogen bonds, creating R22(14) loops. []
Relevance: While this compound lacks the acetamide moiety found in N-benzyl-N-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}acetamide, it shares the 1-phenyl-1H-pyrazol core and a methylene linker. The variations include a 3-methylphenyl substituent at the 4-position of the pyrazole ring and a 4,5-dihydro-1H-1,2,4-triazole-5-thione group replacing the benzyl and acetamide moieties. []
Compound Description: N-[(1E)-Amino[3-methyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methylene]-1H-imidazole-1-carboxamide is an N-carbonylimidazole derivative of pyrazoline-1-carboximidamide. [] Its structure exhibits delocalization of π-electron density from the pyrazoline ring's N atom through the amidine and carbonyl groups. [] The pyrazoline ring adopts a flat-envelope conformation with the substituted phenyl ring perpendicular to its mean plane. []
Relevance: This compound, while lacking the acetamide and benzyl groups, shares the 1H-pyrazol core with N-benzyl-N-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}acetamide. Variations include the presence of a 4,5-dihydro ring in the pyrazole moiety, a 4-methylphenyl substituent at the 5-position, and an amino-methylene-linked imidazole-1-carboxamide group replacing the benzyl and acetamide moieties. []
Compound Description: 2-cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide (Compound 4) serves as a key intermediate in the synthesis of diverse pyrazole, thiazole, 1,3,4-thiadiazole, and polysubstituted thiophene derivatives. []
Compound Description: (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone (Compound 2) exhibited antipsychotic-like behavior in animal models but displayed toxicity. []
Relevance: While lacking the acetamide and benzyl groups, this compound shares the 1H-pyrazol core with N-benzyl-N-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}acetamide. The variations include methyl groups at the 1- and 3-positions of the pyrazole ring, an amino group at the 5-position, and a 2-fluorophenyl ketone substituent at the 4-position replacing the arylmethyl and acetamide moieties. []
Compound Description: 1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol (Compound 28) demonstrated antipsychotic-like activity by reducing spontaneous locomotion in mice at doses not causing ataxia. [] Unlike typical antipsychotics, it did not exhibit binding to D2 dopamine receptors in vitro. []
Relevance: This compound, lacking the acetamide and benzyl groups, shares the 1H-pyrazol core with N-benzyl-N-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}acetamide. Variations include methyl groups at the 1- and 3-positions of the pyrazole ring, a hydroxyl group at the 5-position, and an iminophenylmethyl substituent at the 4-position replacing the arylmethyl and acetamide moieties. []
Compound Description: 4-[(3-Chlorophenyl)iminomethyl]-1,3-dimethyl-1H-pyrazol-5-ol (Compound 41) demonstrated antipsychotic-like properties by inhibiting conditioned avoidance responding in rats and monkeys without eliciting dystonic movements in a primate model for extrapyramidal side effects. []
Relevance: This compound is related to N-benzyl-N-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}acetamide through the 1H-pyrazol core. The variations include methyl groups at the 1- and 3-positions of the pyrazole ring, a hydroxyl group at the 5-position, and a (3-chlorophenyl)iminomethyl substituent at the 4-position replacing the arylmethyl and acetamide moieties. []
Compound Description: In the crystal structure of N-[4-bromo-2-[(3-bromo-1-phenylsulfonyl-1H-indol-2-yl)methyl]-5-methoxyphenyl]acetamide, the indole system is planar, and the sulfur atom exhibits a distorted tetrahedral configuration. [] The conformation of the phenylsulfonyl substituent is influenced by intramolecular C-H...O hydrogen bonds with the sulfonyl oxygen atoms. []
Relevance: While this compound shares the acetamide moiety with N-benzyl-N-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}acetamide, it lacks the pyrazole core and benzyl group. Instead, it features a complex indole-based structure. []
Compound Description: 5-[benzyl(methyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (Compound I) acts as a key intermediate in the synthesis of chalcones, reduced bipyrazoles, and their N-formylated and N-acetylated derivatives. []
Compound Description: (E)-3-{5-[benzyl(methyl)amino]-3-methyl-1-phenyl-1H-pyrazol-4-yl}-1-(4-bromophenyl)prop-2-en-1-one (Compound II) is a chalcone synthesized from 5-[benzyl(methyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (Compound I). []
Compound Description: (3RS)-5'-[benzyl(methyl)amino]-3'-methyl-1',5-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-carbaldehyde (Compound III) is an N-formylated reduced bipyrazole synthesized from (E)-3-{5-[benzyl(methyl)amino]-3-methyl-1-phenyl-1H-pyrazol-4-yl}-1-(4-bromophenyl)prop-2-en-1-one (Compound II). []
Relevance: While this compound lacks the acetamide and benzyl groups found in N-benzyl-N-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}acetamide, it shares the 1-phenyl-1H-pyrazol core and features a [3,4'-bipyrazole] structure linked at the 4-position of the core pyrazole. []
Compound Description: (3RS)-2-acetyl-5'-[benzyl(methyl)amino]-5-(4-methoxyphenyl)-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole] (Compound IV) is an N-acetylated reduced bipyrazole synthesized from (E)-3-{5-[benzyl(methyl)amino]-3-methyl-1-phenyl-1H-pyrazol-4-yl}-1-(4-bromophenyl)prop-2-en-1-one (Compound II). []
Relevance: This compound shares the 1-phenyl-1H-pyrazol core with N-benzyl-N-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}acetamide but lacks the acetamide and benzyl groups. Instead, it features a [3,4'-bipyrazole] structure linked at the 4-position of the core pyrazole, an acetyl group at the 2-position of the dihydropyrazole ring, and a 4-methoxyphenyl substituent at the 5-position of the dihydropyrazole ring. []
Compound Description: (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide (Compound 2) is a key intermediate in the synthesis of various chromen-based compounds with diverse functionalities, including Schiff bases, thiosemicarbazides, and oxadiazoles. []
Relevance: This compound does not share any core structural features with N-benzyl-N-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}acetamide and represents a distinct class of compounds based on the chromene scaffold. []
Compound Description: 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-7-hydroxy-2H-chromen-2-one (Compound 11) is synthesized by the cyclocondensation of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide (Compound 2) with pentane-2,4-dione. []
Relevance: This compound shares the 1H-pyrazol core with N-benzyl-N-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}acetamide but lacks the acetamide and benzyl groups. Instead, it features a 7-hydroxy-2H-chromen-2-one structure linked to the pyrazole ring through a 2-oxoethyl linker. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.